

Comparative NMR Analysis of N-Boc-Piperazine and Related Compounds

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Compound of Interest		
Compound Name:	N-Boc-piperazine	
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A definitive guide to the 1H and 13C NMR spectral characteristics of **N-Boc-piperazine**, offering a comparative analysis with its parent compound, piperazine, and the disubstituted derivative, N,N'-di-Boc-piperazine. This guide provides researchers, scientists, and drug development professionals with essential data for the unambiguous identification and characterization of these widely used synthetic building blocks.

In the realm of medicinal chemistry and organic synthesis, the piperazine moiety is a ubiquitous scaffold. Its modulation with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a critical step in the synthesis of a vast array of pharmaceutical agents. Accurate and reliable analytical data are paramount for confirming the success of such transformations. This guide presents a detailed comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of **N-Boc-piperazine**, piperazine, and N,N'-di-Boc-piperazine in deuterated chloroform (CDCl3), a commonly used NMR solvent.

¹H and ¹³C NMR Data Comparison

The introduction of the electron-withdrawing Boc group significantly influences the chemical shifts of the piperazine ring protons and carbons. The following tables summarize the key ¹H and ¹³C NMR spectral data for piperazine, **N-Boc-piperazine**, and N,N'-di-Boc-piperazine, facilitating a clear comparison.

Table 1: Comparative ¹H NMR Data (CDCl₃)



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Piperazine	-CH ₂ - (ring)	2.88	S	8H
-NH (ring)	1.54	S	2H	
N-Boc-piperazine	-CH ₂ - (Boc-N- CH ₂)	3.44	t	4H
-CH ₂ - (HN-CH ₂)	2.85	t	4H	
-NH (ring)	1.75	br s	1H	_
-C(CH ₃) ₃ (Вос)	1.46	S	9H	_
N,N'-di-Boc- piperazine	-CH ₂ - (ring)	3.45	S	8H
-C(CH ₃) ₃ (Вос)	1.47	S	18H	

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Compound	Carbon Assignment	Chemical Shift (δ, ppm)
Piperazine	-CH ₂ - (ring)	46.1
N-Boc-piperazine	-C=O (Boc)	154.9
-C(CH ₃) ₃ (Boc)	79.6	
-CH ₂ - (Boc-N-CH ₂)	44.0 (approx.)	_
-CH ₂ - (HN-CH ₂)	45.9	
-C(CH ₃) ₃ (Boc)	28.4	
N,N'-di-Boc-piperazine	-C=O (Boc)	154.7
-C(CH ₃) ₃ (Вос)	79.5	
-CH ₂ - (ring)	44.2	_
-C(CH ₃) ₃ (Вос)	28.5	_



Note: Chemical shifts can vary slightly depending on the exact experimental conditions.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for reproducibility and accurate data interpretation.

Sample Preparation:

- Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- 1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: Appropriate for the chemical shift range of the compound.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on the sample concentration.

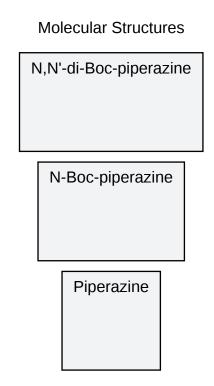


Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

Visualizing Molecular Structures and Analytical Workflow

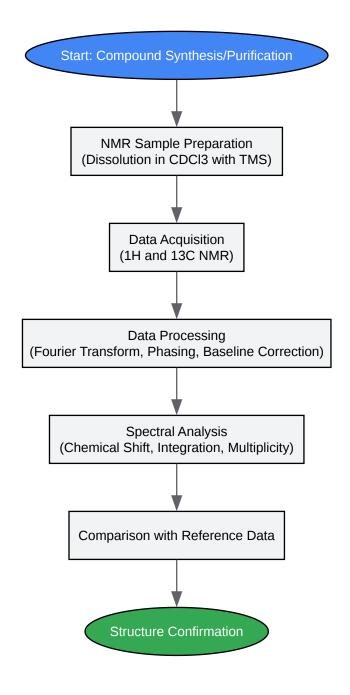
The following diagrams, generated using Graphviz, illustrate the molecular structures of the compared compounds and a typical workflow for NMR analysis.



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Caption: Molecular structures of piperazine and its Boc-protected derivatives.





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Caption: A streamlined workflow for the NMR analysis of synthetic compounds.

This guide provides a foundational dataset and protocol for the NMR analysis of **N-Boc- piperazine** and its common relatives. By adhering to these guidelines and utilizing the comparative data, researchers can confidently identify and characterize these important chemical entities in their synthetic endeavors.



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